2-(Ethylsulfanyl)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
2-(Ethylsulfanyl)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound characterized by its unique structural features
Preparation Methods
The synthesis of 2-(Ethylsulfanyl)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl mercaptan with a suitable pyridine derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Scientific Research Applications
2-(Ethylsulfanyl)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfanyl group may also play a role in modulating the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar compounds include other tetrahydropyridine derivatives with different substituents. For example:
2-(Methylsulfanyl)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile: This compound has a methylsulfanyl group instead of an ethylsulfanyl group, which may affect its chemical reactivity and biological activity.
2-(Ethylsulfanyl)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile: This compound has a nitro group at a different position on the aromatic ring, which can influence its chemical properties and applications.
Properties
Molecular Formula |
C14H13N3O3S |
---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
6-ethylsulfanyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H13N3O3S/c1-2-21-14-12(8-15)11(7-13(18)16-14)9-4-3-5-10(6-9)17(19)20/h3-6,11H,2,7H2,1H3,(H,16,18) |
InChI Key |
LSTOEXRFQJJFRK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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